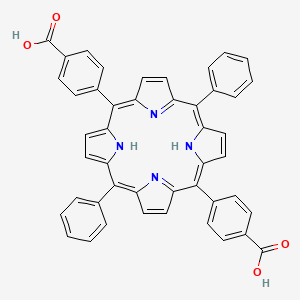

5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine

Description

Properties

Molecular Formula |

C46H30N4O4 |

|---|---|

Molecular Weight |

702.8 g/mol |

IUPAC Name |

4-[15-(4-carboxyphenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid |

InChI |

InChI=1S/C46H30N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,(H,51,52)(H,53,54) |

InChI Key |

FXQQHUPTJQTFGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3 |

Origin of Product |

United States |

Preparation Methods

MacDonald-Type [2+2] Condensation

The foundational approach for constructing the porphyrin macrocycle involves MacDonald condensations. A bis(imino)dipyrromethane intermediate reacts with a dipyrromethane under acidic conditions to form the porphyrin core. For 5,15-diphenyl-10,20-di(4-carboxyphenyl)porphine, this method enables regioselective incorporation of phenyl and carboxyphenyl groups.

Key steps :

-

Preparation of 5-(4-carboxyphenyl)dipyrromethane and 5-phenyldipyrromethane precursors

-

Condensation in ethanol with zinc acetate catalyst at reflux (78–82°C)

-

Oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the macrocycle

Reaction yields typically range from 12–18% due to competing oligomerization. Zinc templating improves cyclization efficiency by pre-organizing reactants into a planar configuration.

Functional Group Manipulation

Carboxylic Acid Protection-Deprotection

The 4-carboxyphenyl groups necessitate protection during synthesis to prevent side reactions. Methyl ester protection is commonly employed:

-

Esterification : Treat dipyrromethane precursors with thionyl chloride in methanol to convert -COOH to -COOCH₃

-

Deprotection : Post-cyclization hydrolysis using NaOH/THF/H₂O (1:2:1 v/v) restores carboxylic acid functionality

Critical parameters :

-

Reaction time: 6–8 hr for esterification, 24 hr for hydrolysis

-

Temperature: 0°C for esterification, room temperature for hydrolysis

Metallation Strategies

While the free base porphyrin is isolable, metal insertion enhances stability for subsequent applications:

| Metal | Reagent | Conditions | Yield |

|---|---|---|---|

| Zn(II) | Zn(OAc)₂·2H₂O | Reflux in CHCl₃/MeOH | 92% |

| Pd(II) | PdCl₂ | DMF, 120°C, N₂ atmosphere | 78% |

| Cu(II) | Cu(acac)₂ | CH₂Cl₂, room temperature | 85% |

Metallation precedes carboxylate deprotection to avoid metal-chelation complications.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures require multi-step purification:

-

Flash chromatography :

-

Gel permeation chromatography :

Purity benchmarks :

Comparative Method Analysis

The MacDonald condensation remains preferred for small-scale synthesis, while solid-phase approaches show promise for industrial production.

Synthetic Challenges and Optimization

Solubility Management

The carboxyphenyl groups impart limited solubility in organic solvents. Strategies include:

Byproduct Formation

Common impurities and mitigation:

Emerging Methodologies

Flow Chemistry Approaches

Recent advances demonstrate:

Chemical Reactions Analysis

Types of Reactions: 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:

Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.

Substitution: The phenyl and carboxyphenyl groups can undergo electrophilic substitution reactions[][3].

Common Reagents and Conditions:

Oxidation: DDQ, ferric chloride (FeCl3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophilic reagents like bromine (Br2), chlorine (Cl2)[][3]

Major Products:

Oxidation Products: Porphyrin dications

Reduction Products: Porphyrinogen

Substitution Products: Halogenated porphyrins[][3]

Scientific Research Applications

Photodynamic Therapy

Overview

Photodynamic therapy (PDT) is a treatment modality that uses light-activated compounds to induce cell death in targeted tissues. 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine serves as a photosensitizer due to its ability to generate reactive oxygen species (ROS) upon light activation.

Case Studies

- Sun et al. (2020) demonstrated the efficacy of this compound in acid-activatable peptide-based nanomaterials for PDT. The study highlighted its capacity to selectively target cancer cells while minimizing damage to surrounding healthy tissues .

- Bakar et al. (2009) explored the use of porphyrin derivatives in photo-triggered release systems for bioconjugate photosensitizers, emphasizing the compound's role in enhancing therapeutic outcomes in cancer treatment .

Catalysis

Overview

The ability of this compound to form stable complexes with metal ions positions it as a valuable catalyst in various chemical reactions.

Applications

- The compound has been utilized in catalytic processes involving oxidation reactions and has shown promise in enhancing reaction efficiencies when coordinated with transition metals .

- Zhao et al. (2016) reported on synthetic methodologies for creating porous porphyrin materials that can be used as catalysts, indicating the compound's versatility in catalytic applications .

Metal-Organic Frameworks (MOFs)

Overview

Metal-organic frameworks are materials composed of metal ions coordinated to organic ligands, offering high surface areas and tunable porosity. This compound acts as a ligand in the synthesis of MOFs.

Case Studies

- Wu et al. (2017) described the construction of a stable porphyrinic MOF that incorporated this compound, demonstrating its potential for applications in gas storage and separation due to its high porosity and functionalized surface .

- The incorporation of carboxylic groups enhances the interaction with metal centers, improving stability and functionality for various applications including proton conduction .

Advanced Materials Development

Overview

The unique electronic properties of this compound make it suitable for developing advanced materials such as organic semiconductors and photovoltaic devices.

Applications

- Research has indicated its potential use in low-dimensional ferromagnetic materials for next-generation spintronic devices . The compound's ability to influence magnetic properties opens avenues for novel electronic applications.

- Studies have also explored its role in creating conjugated polymers that exhibit efficient photocatalytic activity under visible light irradiation .

Data Table: Summary of Applications

| Application Area | Description | Key Studies |

|---|---|---|

| Photodynamic Therapy | Utilizes light activation to induce cell death in cancer cells | Sun et al. (2020), Bakar et al. (2009) |

| Catalysis | Acts as a catalyst through metal coordination | Zhao et al. (2016) |

| Metal-Organic Frameworks | Functions as a ligand for constructing MOFs | Wu et al. (2017) |

| Advanced Materials | Potential use in organic semiconductors and spintronic devices | Research on low-dimensional ferromagnetic materials |

Mechanism of Action

The mechanism of action of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can damage cellular components and lead to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids. The pathways involved are primarily oxidative stress pathways .

Comparison with Similar Compounds

Key Characteristics

- Solubility: Soluble in polar organic solvents (e.g., methanol, DMSO) but insoluble in water, unlike sulfonated analogs .

- Coordination Chemistry : The carboxyl groups enable metalation (e.g., Co(II), Cu(II), Zn(II)) and participation in hydrogen bonding, facilitating self-assembly in metal-organic frameworks (MOFs) .

- Applications : Used in surface-mounted MOFs (SURMOFs) for energy transfer studies and as a photosensitizer in photodynamic therapy .

Sulfonated Analogs: 5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin

- Structure : One phenyl and three sulfonatophenyl groups.

- Key Differences :

- Solubility : Water-soluble due to sulfonate groups, enabling aqueous-phase catalysis and biomedical applications .

- Aggregation Behavior : Forms J-aggregates in water, influencing photocatalytic efficiency .

- Synthesis : Scalable one-pot synthesis via reductive deamination, contrasting with the multi-step synthesis of carboxyphenyl porphyrins .

Pyridyl-Substituted Analogs: 5,15-Di(4-pyridyl)-10,20-diphenylporphine

- Structure : Pyridyl groups at 5- and 15-positions.

- Key Differences :

- Coordination : Pyridyl groups favor metal coordination (e.g., Pd(II), Sn(IV)) for supramolecular polymers and MOFs .

- Redox Activity : Exhibits reversible redox behavior, enhancing catalytic activity in oxidation reactions .

- Solubility : Insoluble in common solvents, limiting solution-phase applications .

Amino-Functionalized Analogs: 5-(4-Aminophenyl)-10,15,20-Triphenylporphine

- Structure: Single aminophenyl group at the 5-position.

- Key Differences: Reactivity: Amino groups enable peptide conjugation (e.g., tyrosinyl derivatives) for targeted drug delivery . Optical Properties: Reduced fluorescence quantum yield compared to carboxyphenyl derivatives due to electron-donating amino groups .

Other Carboxyphenyl Derivatives: 5-(4-Carboxyphenyl)-10,15,20-Triphenylporphyrin

- Structure : Single carboxyphenyl group at the 5-position.

- Key Differences :

| Property | Target Compound | 5-(4-Carboxyphenyl)-10,15,20-Triphenylporphyrin |

|---|---|---|

| Symmetry | C₂ symmetry | C₁ symmetry |

| Aggregation | Enhanced (two carboxyl groups) | Moderate (single carboxyl group) |

Biological Activity

5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine is a synthetic porphyrin compound that has garnered attention in various fields, particularly in photodynamic therapy (PDT) due to its biological activity. This article delves into the biological properties of this compound, detailing its mechanisms of action, applications, and comparative studies with other porphyrins.

Chemical Structure and Properties

The molecular formula of this compound is C₄₆H₃₀N₄O₄, and it features a complex structure characterized by two phenyl groups and two carboxyphenyl groups. This arrangement contributes to its amphiphilic nature, which is crucial for its interaction with biological membranes.

Table 1: Structural Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₄₆H₃₀N₄O₄ | Two carboxylic acid groups; effective photosensitizer |

| 5,10,15-Tris(4-carboxyphenyl)porphyrin | C₄₁H₃₂N₄O₈ | More carboxylic acid groups; enhanced solubility |

| Zinc(II) 5,15-Diphenyl-10-(4-aminophenyl)porphyrin | C₄₅H₃₄ClN₅O₂Zn | Metal complex; altered photophysical properties |

The primary mechanism through which this compound exhibits biological activity is through the generation of reactive oxygen species (ROS) upon light activation. This process is critical in photodynamic therapy, where the compound selectively targets and induces apoptosis in cancer cells.

- Photodynamic Therapy : Upon irradiation with specific wavelengths of light, the porphyrin generates singlet oxygen (), which is cytotoxic to cells. This property is particularly useful in treating malignancies and infections.

- Interaction with Biomolecules : The compound interacts with proteins and nucleic acids, enhancing oxidative stress in targeted cells. This interaction is essential for its effectiveness as a photosensitizer in PDT .

Case Studies

Recent studies have highlighted the anti-HIV properties of porphyrins similar to this compound. For instance:

- Study on Anti-HIV Activity : A series of meso-substituted porphyrins were synthesized and tested for their ability to inhibit HIV-1 virus entry under both non-PDT and PDT conditions. The results indicated that these compounds showed significant anti-HIV activity without cytotoxic effects at higher concentrations .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxicity of this compound under various conditions:

- Cell Viability Tests : Using HEK293T and TZM-bl cell lines, researchers found that the compound exhibited a CC50 value greater than 30 µM under non-PDT conditions, indicating low toxicity .

Photodynamic Therapy

This compound is primarily utilized in photodynamic therapy due to its ability to generate ROS upon light activation:

- Cancer Treatment : Its selective targeting of cancer cells makes it a promising candidate for clinical applications.

- Antimicrobial Activity : The compound has also shown potential in treating bacterial infections through antibacterial photodynamic therapy (APDT), where it effectively kills bacteria resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,15-diphenyl-10,20-di(4-carboxyphenyl)porphine, and how do reaction conditions influence yields?

- Methodology : The compound is typically synthesized via Adler-Longo or Lindsey methods, modified to introduce carboxyphenyl groups at the 10,20-positions. Key steps include condensation of pyrrole with substituted benzaldehydes under acidic conditions. For example, 5-(4-aminophenyl)-substituted porphyrins are synthesized by introducing substituents into the para-position of phenyl fragments, followed by carboxylation .

- Critical Factors : Temperature (140–180°C), solvent polarity, and stoichiometric ratios of precursors significantly affect macrocycle formation. Post-synthetic modifications (e.g., hydrolysis of esters to carboxyl groups) require controlled pH to avoid porphyrin degradation .

Q. How can spectroscopic techniques (UV-Vis, NMR) confirm the structural integrity of this porphyrin?

- UV-Vis : The Soret band (~420 nm) and Q-bands (500–650 nm) are sensitive to substituents. Carboxyphenyl groups induce red shifts due to electron-withdrawing effects. Compare with reference spectra of meso-tetraphenylporphyrin (TPP) .

- NMR : Proton NMR in DMSO-d6 reveals phenyl and pyrrolic protons. Carboxyphenyl protons appear as doublets (δ 8.2–8.5 ppm), while pyrrole NH protons resonate at δ -2 to -3 ppm (broad) .

Q. What solubility challenges arise with this porphyrin, and how can they be mitigated for experimental use?

- Solubility : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DMF or DMSO due to carboxylate-metal coordination or protonation.

- Mitigation : Use sonication or heat (40–60°C) to enhance dissolution. For aqueous applications, deprotonate carboxyl groups with NaOH (pH > 9) or employ surfactants .

Advanced Research Questions

Q. How does this porphyrin perform as a linker in metal-organic frameworks (MOFs), and what design strategies optimize porosity and stability?

- MOF Design : The carboxyphenyl groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D frameworks. Isoreticular expansion can tune pore size (e.g., IRMOF-74-XI analogs) .

- Optimization : Balance ligand rigidity (porphyrin core) and flexibility (carboxylate linkers) to prevent framework collapse. Postsynthetic metalation (e.g., Pd²⁺) enhances catalytic activity .

Q. What contradictions exist in reported photophysical data, and how can experimental variables (e.g., solvent, aggregation) be controlled?

- Data Conflicts : Aggregation in polar solvents quenches fluorescence, leading to inconsistent quantum yield values. For example, H₂TCPP (a related porphyrin) shows fluorescence variability in methanol vs. water .

- Resolution : Use dilute solutions (<10⁻⁵ M) and anti-aggregation agents (e.g., Triton X-100). Characterize aggregation via dynamic light scattering (DLS) .

Q. How can this porphyrin be integrated into heterostructures for energy transfer or photocatalysis?

- Heterostructure Design : Layer with chromophores (e.g., anthracene derivatives) via SURMOF (surface-mounted MOF) techniques. Orthogonal solvents prevent interlayer mixing .

- Photocatalysis : Anchor onto graphene oxide (GO) via Cr³⁺ coordination. The DPyP–Cr³⁺–GO system achieved 928 µmol g⁻¹ H₂ production under visible light, outperforming non-metalated analogs .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.